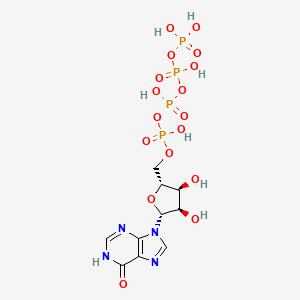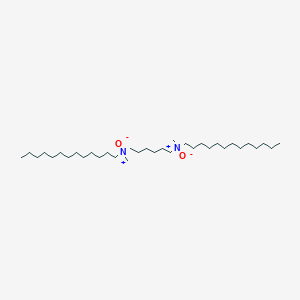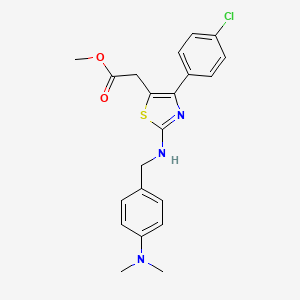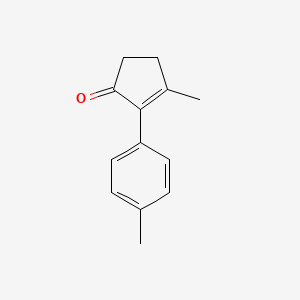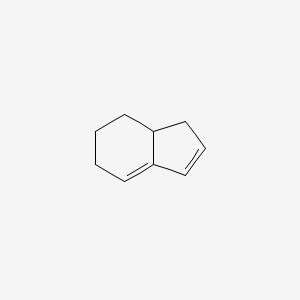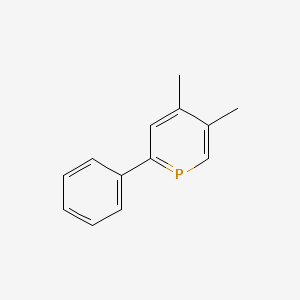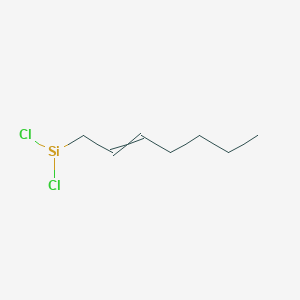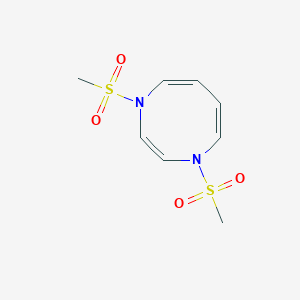
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by the presence of two methanesulfonyl groups attached to a dihydrodiazocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine typically involves the condensation of glyoxal with methanesulfonyl amide (mesylamide) in an alkaline medium . The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with sulfuric and nitric acids to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted diazocine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may act as calcium channel blockers, affecting the contraction of smooth muscle cells and leading to vasodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes.
1,4-Dimethylbenzene:
Uniqueness
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its dual methanesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72160-96-4 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1,4-bis(methylsulfonyl)-1,4-diazocine |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-5-3-4-6-10(8-7-9)16(2,13)14/h3-8H,1-2H3 |
Clé InChI |
ZCSRGAGZRIFZRL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C=CC=CN(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


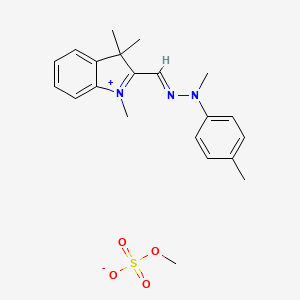
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
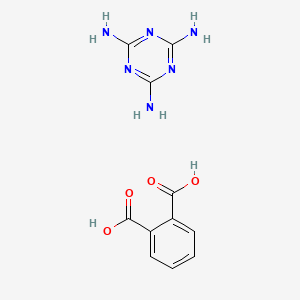
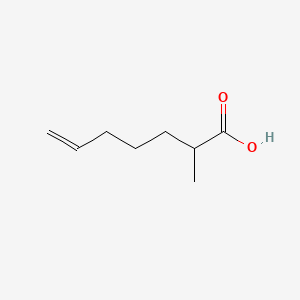

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
